molecular formula C6H8N2O5 B038714 2-Oxo-1,3-diazinane-4,6-dicarboxylic acid CAS No. 114832-72-3

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid

Cat. No. B038714
M. Wt: 188.14 g/mol
InChI Key: MTYSRYDOSXNPKP-UHFFFAOYSA-N
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Description

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid is an organic compound . It is a derivative of dicarboxylic acids, which are organic compounds containing two carboxyl groups . The general molecular formula for dicarboxylic acids can be written as HO2C−R−CO2H, where R can be aliphatic or aromatic .


Synthesis Analysis

The synthesis of 2-oxo-1,3-diazinane-4,6-dicarboxylic acid involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1,3-diazinane-4,6-dicarboxylic acid is similar to that of dicarboxylic acids, which have a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

In general, dicarboxylic acids show similar chemical behavior and reactivity to monocarboxylic acids . They are used in the preparation of copolymers such as polyamides and polyesters .

Future Directions

The future directions for research on 2-Oxo-1,3-diazinane-4,6-dicarboxylic acid could include further exploration of its synthesis, properties, and potential applications. Its derivatives have shown promise as drug precursors , suggesting potential for pharmaceutical development.

properties

IUPAC Name

2-oxo-1,3-diazinane-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O5/c9-4(10)2-1-3(5(11)12)8-6(13)7-2/h2-3H,1H2,(H,9,10)(H,11,12)(H2,7,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYSRYDOSXNPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921512
Record name 2-Hydroxy-1,4,5,6-tetrahydropyrimidine-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid

CAS RN

114832-72-3
Record name 2-Oxo-1,2,3,6-tetrahydropyrimidine-4,6-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114832723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1,4,5,6-tetrahydropyrimidine-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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